molecular formula C22H20N2O4 B2456747 2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide CAS No. 941910-45-8

2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

Cat. No.: B2456747
CAS No.: 941910-45-8
M. Wt: 376.412
InChI Key: BXBHOGVOJYAGME-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
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Biological Activity

The compound 2-Oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide (CAS Number: 941991-90-8) belongs to a class of biologically active compounds known as chromenes . This class has been recognized for its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.5 g/mol. The structural components include a chromene core fused with a tetrahydroquinoline moiety, which contributes to its biological functionality.

The biological activity of this compound is attributed to several potential mechanisms:

  • Anticancer Activity :
    • Chromene derivatives have been shown to induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. Specifically, they may inhibit tubulin polymerization, leading to disrupted mitotic processes in cancerous cells .
    • Studies indicate that compounds with similar structures can significantly reduce cell migration and invasion in various cancer types .
  • Antimicrobial Effects :
    • The chromene scaffold has demonstrated activity against a variety of pathogens. Compounds within this class have shown effective inhibition of bacterial growth and viral replication .
  • Neuroprotective Properties :
    • Some studies suggest that chromene derivatives may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromene structure can significantly influence the biological potency of the compound. For instance:

  • Substituents on the tetrahydroquinoline ring can enhance binding affinity to target proteins or receptors.
  • The presence of specific functional groups (e.g., hydroxyl or methoxy) can improve solubility and bioavailability .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Anticancer Studies :
    • A study evaluated various 2H-chromene derivatives for their anticancer properties against multiple cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation :
    • Research focusing on the antimicrobial properties of chromene derivatives revealed that they effectively inhibited growth against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
  • Neuroprotective Activity :
    • A recent investigation into the neuroprotective effects of chromene compounds showed promising results in reducing neuronal apoptosis in models of neurodegenerative diseases. The study highlighted the potential for these compounds to be developed as therapeutic agents for conditions like Alzheimer’s disease .

Summary Table: Biological Activities

Activity Type Mechanism Reference
AnticancerInduction of apoptosis, cell cycle arrest ,
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitter systems

Properties

IUPAC Name

2-oxo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-11-24-18-9-8-16(12-14(18)7-10-20(24)25)23-21(26)17-13-15-5-3-4-6-19(15)28-22(17)27/h3-6,8-9,12-13H,2,7,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBHOGVOJYAGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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